molecular formula C12H10OS B5552698 Thiophen-2-yl(o-tolyl)methanone

Thiophen-2-yl(o-tolyl)methanone

Cat. No.: B5552698
M. Wt: 202.27 g/mol
InChI Key: GNSXNNHYZFXSJA-UHFFFAOYSA-N
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Description

Thiophen-2-yl(o-tolyl)methanone is an organic compound that belongs to the class of aromatic ketones It consists of a thiophene ring and a tolyl group connected by a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophen-2-yl(o-tolyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, thiophene is reacted with o-toluoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative of thiophene is coupled with o-tolyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often require optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-yl(o-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine, nitric acid, or sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Thiophen-2-yl(o-tolyl)methanone has several applications in scientific research:

    Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.

    Materials Science: The compound is utilized in the design of novel materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of thiophen-2-yl(o-tolyl)methanone depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconducting materials. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Thiophen-2-yl(o-tolyl)methanone can be compared with other aromatic ketones and thiophene derivatives:

    Benzophenone: Similar in structure but lacks the thiophene ring, resulting in different electronic properties.

    Thiophene-2-carboxaldehyde: Contains a formyl group instead of a methanone bridge, leading to different reactivity.

    Tolylthiophene: Lacks the carbonyl group, affecting its chemical behavior and applications.

This compound is unique due to the presence of both the thiophene ring and the methanone bridge, which confer distinct electronic and chemical properties.

Properties

IUPAC Name

(2-methylphenyl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-5-2-3-6-10(9)12(13)11-7-4-8-14-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSXNNHYZFXSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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